Product packaging for Methyl 2-(3-aminoazetidin-1-yl)acetate(Cat. No.:)

Methyl 2-(3-aminoazetidin-1-yl)acetate

Cat. No.: B15312641
M. Wt: 144.17 g/mol
InChI Key: VTPLKJAHHZTGKR-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminoazetidin-1-yl)acetate (CAS 1468994-99-1) is a high-purity azetidine-based amino acid ester that serves as a valuable building block in medicinal and synthetic chemistry. This compound features both a reactive primary amino group and a methyl ester on its compact, saturated azetidine ring, making it a versatile precursor for the development of novel heterocyclic compounds and biologically active agents . Azetidine carboxylic acids and their derivatives are recognized as important scaffolds for constructing peptides and various pharmacologically active molecules . They function as conformationally constrained analogues of natural amino acids, such as GABA (4-aminobutanoic acid) and 5-aminopentanoic acid, which can be critical for optimizing the properties of drug candidates . The structural motif of the azetidine ring is a key pharmacophore found in several therapeutics, including the antihypertensive drug azelnidipine, and is investigated for its presence in compounds with cytotoxic and antibacterial activities . Researchers utilize this compound in key synthetic transformations, such as aza-Michael additions, to create functionalized heterocyclic amino acid blocks for use in generating DNA-encoded libraries and other discovery platforms . Product Specifications: • CAS Number: 1468994-99-1 • Molecular Formula: C 6 H 12 N 2 O 2 • Molecular Weight: 144.17 g/mol • SMILES: O=C(OC)CN1CC(N)C1 This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B15312641 Methyl 2-(3-aminoazetidin-1-yl)acetate

Properties

IUPAC Name

methyl 2-(3-aminoazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)4-8-2-5(7)3-8/h5H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPLKJAHHZTGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminoazetidin-1-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted azetidines and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-(3-aminoazetidin-1-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminoazetidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with various enzymes and receptors, leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(3-aminoazetidin-1-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

tert-Butyl 2-(3-aminoazetidin-1-yl)acetate

  • Molecular Formula : C₉H₁₈N₂O₂
  • Key Differences : The tert-butyl ester group introduces steric bulk compared to the methyl ester in the target compound. This substitution likely reduces solubility in polar solvents but may enhance lipophilicity and stability against enzymatic hydrolysis.

Methyl (3-amino-2-oxopyridin-1-yl)acetate

  • Molecular Formula : C₈H₁₀N₂O₃
  • Key Differences: Replaces the azetidine ring with a six-membered pyridinone (2-oxopyridine) ring. The lactam (amide) group increases hydrogen-bonding capacity and reduces ring strain compared to azetidine.
  • Reactivity: The α-keto ester moiety may participate in enolate chemistry or act as a Michael acceptor, contrasting with the aminoazetidine’s nucleophilic amine.
  • Applications : Serves as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals targeting kinase inhibition or metal coordination .

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate

  • Molecular Formula : C₁₀H₁₀N₄O₃
  • Key Differences : Features a tetrazole ring instead of azetidine. The tetrazole’s aromaticity and acidic N–H group (pKa ~4.9) enable diverse coordination modes in metal-organic frameworks (MOFs).
  • Supramolecular Features : Exhibits intramolecular O–H⋯N hydrogen bonding and π-π stacking, which are critical for crystal engineering. The methyl ester group adopts a perpendicular orientation relative to the tetrazole, minimizing steric clashes .
  • Applications : Used in constructing MOFs for catalysis or gas storage, leveraging tetrazole’s versatility as a ligand .

Methyl 2-phenylacetoacetate

  • Molecular Formula : C₁₁H₁₂O₃
  • Key Differences: An α-keto ester with a phenyl group, enabling keto-enol tautomerism and participation in Claisen or Aldol condensations.
  • Reactivity: The electron-withdrawing keto group enhances electrophilicity at the α-carbon, contrasting with the aminoazetidine’s nucleophilic amine.
  • Applications : Forensic research identifies it as a precursor in illicit amphetamine synthesis, highlighting regulatory significance .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Ring System Notable Properties/Applications Reference
This compound C₆H₁₂N₂O₂ Aminoazetidine, methyl ester Azetidine (4-membered) High ring strain; drug intermediate [14]
tert-Butyl 2-(3-aminoazetidin-1-yl)acetate C₉H₁₈N₂O₂ Aminoazetidine, tert-butyl ester Azetidine Lipophilic protecting group [14]
Methyl (3-amino-2-oxopyridin-1-yl)acetate C₈H₁₀N₂O₃ Aminopyridinone, methyl ester Pyridinone (6-membered) Enolate chemistry; kinase inhibitors [6]
Methyl 2-[5-(2-hydroxyphenyl)tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole, hydroxyl, methyl ester Tetrazole MOF construction; hydrogen bonding [2]
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ α-Keto ester, phenyl None Precursor in illicit drug synthesis [12]

Key Observations and Implications

  • Ring Strain vs.
  • Functional Group Influence: The amino group in azetidine enhances nucleophilicity, enabling amide bond formation or metal coordination, whereas tetrazole’s acidity favors anion formation for MOF assembly .
  • Steric and Solubility Effects : Substituents like tert-butyl () vs. methyl esters modulate lipophilicity and metabolic stability, critical for drug design.
  • Safety Considerations: While Methyl 2-hydroxyacetate () has documented GHS hazards, the aminoazetidine derivative’s safety profile remains uncharacterized, warranting caution in handling.

Biological Activity

Methyl 2-(3-aminoazetidin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This enzyme plays a crucial role in the metabolism of lipid mediators, which are involved in pain and inflammatory responses. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Overview of NAAA Inhibition

NAAA is a cysteine hydrolase that hydrolyzes endogenous lipid mediators like palmitoylethanolamide (PEA), which has been shown to exert anti-inflammatory and antinociceptive effects. Inhibition of NAAA can enhance the levels of PEA, potentially providing therapeutic benefits for pain and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through various studies focusing on its structural features. Key findings include:

  • Potency : The compound exhibits significant inhibitory activity against NAAA, with median inhibitory concentration (IC50) values reported in studies ranging from low micromolar to sub-micromolar levels .
  • Stability : Compounds structurally similar to this compound have shown improved chemical and plasma stability, which is crucial for their therapeutic application .
  • Key Structural Features : The presence of a β-lactam moiety has been identified as essential for maintaining NAAA inhibitory activity. Variations in the amide side chain have also been investigated to optimize potency and selectivity .

Table 1: Inhibitory Activity of Related Compounds

Compound IDStructure DescriptionIC50 (μM)Stability (t½ in plasma)
11hβ-lactam derivative0.34103 min
28hModified azetidinone>10Not reported
32Nonylamino substitutedinactiveNot applicable

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives.

  • In Vivo Efficacy : A study demonstrated that derivatives of azetidinones, including this compound, were effective in reducing inflammatory responses in animal models. The compounds were administered via systemic routes, leading to significant reductions in paw edema in rat models treated with complete Freund's adjuvant (CFA) .
  • Mechanistic Insights : Activity-based protein profiling (ABPP) has been employed to visualize the interaction of NAAA inhibitors with target proteins in complex proteomes. This method has provided insights into the localization and activity modulation of NAAA in vivo, thereby supporting the therapeutic potential of this compound .
  • Molecular Docking Studies : Computational studies have predicted the binding modes of this compound within the active site of NAAA, revealing interactions with key amino acids that contribute to its inhibitory action. These findings align with experimental data indicating high-affinity binding and inhibition .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-aminoazetidin-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, azetidine derivatives can react with methyl esters of haloacetates under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization may include adjusting stoichiometry, solvent polarity, and temperature. Catalytic additives like DMAP can enhance reaction efficiency .
  • Example Reaction Conditions :
ReagentSolventTemperature (°C)Yield (%)
K₂CO₃DMF8065–75
NaHTHF6055–60

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the azetidine ring (δ ~3.5–4.5 ppm for protons; δ ~50–70 ppm for carbons) and ester carbonyl (δ ~170 ppm) confirm structure .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating cleavage of the ester and azetidine moieties .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methodological Answer : The 3-aminoazetidine group acts as a nucleophile, while the ester moiety is electrophilic. Reactivity studies should focus on:
  • Amino Group : Participation in Schiff base formation or amidation.
  • Ester Group : Hydrolysis under acidic/basic conditions or transesterification .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

  • Methodological Answer : Use SHELXL for refinement:
  • Twinning : Apply TWIN/BASF commands to model twin domains .
  • Disorder : Partition atoms into split positions with constrained occupancy (e.g., PART command) .
  • Validation : Check R-factor gaps (>5% may indicate overfitting) and ADP consistency .

Q. What computational strategies predict the compound’s biological activity or binding modes?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Use PDB structures of target enzymes (e.g., kinases) and optimize ligand protonation states with Open Babel .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Example Parameters :
SoftwareBasis SetSolvation Model
GaussianB3LYP/6-31G*PCM (Water)

Q. How do reaction conditions impact stereochemical outcomes in azetidine-containing derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for stereocontrol .

Q. What challenges arise in analyzing anisotropic displacement parameters (ADPs) in crystal structures?

  • Methodological Answer : High ADPs may indicate:
  • Thermal Motion : Model with TLS refinement in SHELXL .
  • Disorder : Use ISOR/SIMU restraints to suppress unrealistic vibrations .
  • Validation : Cross-validate with Hirshfeld surfaces (CrystalExplorer) .

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